

Oseltamivir-d3 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to Oseltamivir-d3

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of Oseltamivir. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work, particularly in pharmacokinetic and metabolic studies. Oseltamivir-d3 serves as an ideal internal standard for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in various biological matrices.

Chemical Identity and Properties

Oseltamivir is an antiviral prodrug that is hydrolyzed in vivo to its active form, Oseltamivir Carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme found in influenza A and B viruses, preventing the release of new viral particles from infected cells.

The deuterated form, Oseltamivir-d3, typically involves the substitution of three hydrogen atoms with deuterium on the acetyl group. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical properties of the molecule. This guide covers both the deuterated prodrug (Oseltamivir-d3) and its deuterated active metabolite (Oseltamivir-d3 Acid or Carboxylate).

Data Presentation: Chemical Identifiers



The following tables summarize the key chemical identifiers and properties for both Oseltamivir-d3 and Oseltamivir-d3 Acid.

Table 1: Oseltamivir-d3 (Ethyl Ester Prodrug)

Identifier	Value	Source(s)
CAS Number	1093851-61-6	[1][2]
IUPAC Name	ethyl (3R,4R,5S)-5-amino-3- pentan-3-yloxy-4-[(2,2,2- trideuterioacetyl)amino]cyclohe xene-1-carboxylate	[1]
Molecular Formula	C16H25D3N2O4	[2]
Molecular Weight	315.42 g/mol	[1][2]
Synonyms	Oseltamivir D3, MSK10083D3	[1]

Table 2: Oseltamivir-d3 Acid (Active Metabolite)

Identifier	Value	Source(s)
CAS Number	1242184-43-5	[3][4][5][6]
Alternate Names	(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; Oseltamivir-d3 Carboxylic Acid; GS-4071-d3; Ro 64-0802-d3	[3][4]
Molecular Formula	C14H21D3N2O4	[3][4]
Molecular Weight	287.37 g/mol	[3][4]
Purity	>95% (HPLC)	[4]
Isotopic Enrichment	>95%	[4]



Experimental Protocols

Detailed methodologies for the synthesis and analysis of Oseltamivir and its isotopologues are crucial for research and development.

Synthesis Pathway Overview

The total synthesis of Oseltamivir is a complex, multi-step process, commercially starting from shikimic acid.[7] The synthesis of Oseltamivir-d3 follows the same pathway, with the introduction of the deuterium label occurring during the acetylation step.

Generalised Synthesis Steps:

- Starting Material: The synthesis typically begins with a protected form of shikimic acid or other suitable chiral precursors.[7][8]
- Epoxide Formation: Key intermediates, often epoxides or aziridines, are formed to install the necessary stereochemistry on the cyclohexene ring.[7]
- Amine Installation: The two amine groups at the C4 and C5 positions are introduced. This is a critical step, often involving an azide intermediate which is later reduced.[8]
- Ether Linkage: The characteristic 3-(1-ethylpropoxy) side chain is introduced via ring-opening of an epoxide or aziridine with 3-pentanol.[7]
- Deuterated Acetylation: To produce Oseltamivir-d3, the primary amine is acetylated using a deuterated reagent, such as acetic anhydride-d6. This step incorporates the three deuterium atoms onto the acetyl group.
- Esterification and Deprotection: The carboxylic acid is converted to its ethyl ester, and any remaining protecting groups are removed.[7]
- Purification and Salt Formation: The final product is purified, typically using chromatography, and may be converted to a phosphate salt to enhance stability and bioavailability.[7]

Analytical Protocol: Quantification by LC-MS/MS



Oseltamivir-d3 is primarily used as an internal standard for the accurate quantification of Oseltamivir and its metabolite in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10]

Methodology:

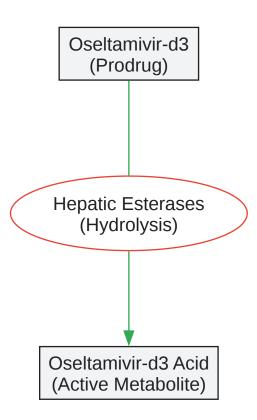
- Sample Preparation:
 - To a known volume of biological matrix (e.g., plasma, urine, saliva), add a precise amount
 of Oseltamivir-d3 solution as the internal standard.[9]
 - Perform protein precipitation by adding a solvent like acetonitrile or methanol.
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- Chromatographic Separation (HPLC):
 - Column: A reverse-phase C18 column (e.g., X terra C18, 150 mm x 4.6 mm) is commonly used.
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
 - Flow Rate: Typically set between 0.5 mL/min and 1.0 mL/min.[9]
 - Injection Volume: 5-20 μL.
 - Column Temperature: Maintained at a constant temperature, for instance, 40°C.[10]
- Mass Spectrometric Detection (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.



- MRM Transitions:
 - Oseltamivir: Monitor the transition from the parent ion (m/z) to a specific product ion.
 - Oseltamivir Carboxylate: Monitor its unique parent-to-product ion transition.
 - Oseltamivir-d3 (Internal Standard): Monitor the transition corresponding to the deuterated molecule. The +3 Da mass shift allows it to be distinguished from the nondeuterated analyte.
- Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (Oseltamivir-d3) and comparing it against a calibration curve.

Visualizations

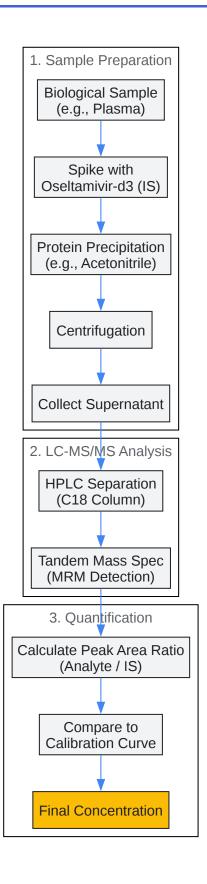
The following diagrams illustrate key conceptual workflows relevant to Oseltamivir-d3.



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Caption: In-vivo metabolic activation of Oseltamivir-d3.





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Caption: LC-MS/MS analytical workflow using Oseltamivir-d3.



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- To cite this document: BenchChem. [Oseltamivir-d3 CAS number and chemical identifiers].
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